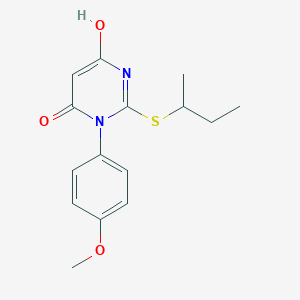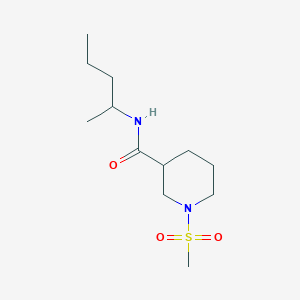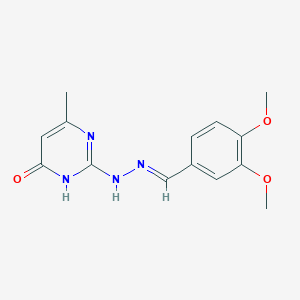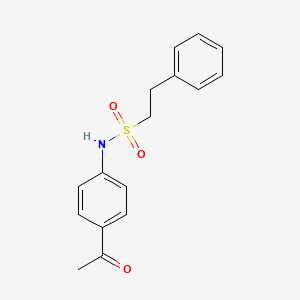![molecular formula C18H12ClF3N2O B5964579 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea](/img/structure/B5964579.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea, also known as A-771726, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to a class of drugs called Janus kinase inhibitors, which are designed to inhibit the activity of Janus kinases, a family of enzymes that play a critical role in the regulation of immune responses.
作用机制
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea works by inhibiting the activity of Janus kinases, which are enzymes that play a critical role in the regulation of immune responses. By inhibiting these enzymes, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea reduces the activity of immune cells and the production of pro-inflammatory cytokines, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea has been shown to have several biochemical and physiological effects, including a reduction in the production of pro-inflammatory cytokines, a decrease in the activation of immune cells, and a reduction in tissue damage and inflammation.
实验室实验的优点和局限性
One of the main advantages of using N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea in lab experiments is its specificity for Janus kinases, which allows for targeted inhibition of these enzymes without affecting other signaling pathways. However, one limitation of using N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea is its potential toxicity, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea, including:
1. Further investigation of its potential use in the treatment of autoimmune and inflammatory diseases, including clinical trials to evaluate its safety and efficacy.
2. Exploration of its potential use in the treatment of other diseases, such as cancer and viral infections, where Janus kinases play a role in disease progression.
3. Development of more potent and selective Janus kinase inhibitors based on the structure of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea.
4. Investigation of the mechanisms underlying the potential toxicity of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea, and the development of strategies to mitigate this toxicity.
In conclusion, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea is a promising compound with potential applications in the treatment of various autoimmune and inflammatory diseases. Its specificity for Janus kinases makes it an attractive target for therapeutic intervention, and further research is needed to fully understand its mechanisms of action and potential clinical applications.
合成方法
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea involves several steps, including the reaction of 2-chloro-5-trifluoromethylaniline with 1-naphthylisocyanate to form the intermediate N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea. This intermediate is then purified and subjected to further chemical reactions to produce the final product.
科学研究应用
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea has been extensively studied for its potential use in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea has been shown to effectively inhibit the activity of Janus kinases, leading to a reduction in inflammation and immune cell activation.
属性
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O/c19-14-9-8-12(18(20,21)22)10-16(14)24-17(25)23-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNZCNQWCJMDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-oxo-1-(3-phenylpropyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5964505.png)
![3-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5964513.png)

![3-chloro-N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}benzamide](/img/structure/B5964534.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5964544.png)
![7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5964551.png)
![4-(3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5964555.png)


![1-(4-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine](/img/structure/B5964589.png)

